2-(1H-indol-4-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(1H-indol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-5-2-1-4-11(13)10-6-3-7-14-12(10)8-9-16-14/h1-9,16H,(H,17,18) |
InChI Key |
GNCPLMLTVIKZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1h Indol 4 Yl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 2-(1H-indol-4-yl)benzoic Acid
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary strategic disconnections can be envisioned.
The most prominent disconnection is the carbon-carbon single bond connecting the indole (B1671886) and benzene (B151609) rings (Disconnection A). This biaryl linkage suggests a cross-coupling reaction as the key bond-forming step. This approach leads to two potential synthons: a 4-substituted indole derivative and a 2-substituted benzoic acid derivative. These synthons correspond to practical starting materials such as a protected 4-bromoindole and a 2-boronylbenzoic acid ester (or vice versa).
A second, more fundamental approach involves the disconnection of the indole ring itself (Disconnection B). This strategy would build the indole ring onto a pre-existing benzene ring that already bears the benzoic acid substituent. Methods such as the Fischer, Madelung, or Bischler-Möhlau indole syntheses could be adapted for this purpose, starting from a suitably functionalized aniline precursor. For instance, a Fischer indole synthesis would involve the reaction of (2-carboxyphenyl)hydrazine with a protected acetaldehyde equivalent.
Established Synthetic Routes for this compound
The construction of the this compound framework can be achieved through various synthetic protocols, ranging from traditional multi-step sequences to modern catalytic methods.
A common and reliable method to synthesize this compound involves a multi-step sequence centered around a palladium-catalyzed cross-coupling reaction. A representative protocol is outlined below:
Protection of Indole: The synthesis typically begins with the protection of the nitrogen atom of a 4-substituted indole, such as 4-bromoindole. This is crucial to prevent side reactions during subsequent steps. Common protecting groups include tosyl (Ts) or benzenesulfonyl (Bs).
Cross-Coupling Reaction: The protected 4-bromoindole is then coupled with a suitable benzoic acid partner, such as 2-(methoxycarbonyl)phenylboronic acid, via a Suzuki-Miyaura cross-coupling reaction. This step forms the key C-C bond between the two aromatic rings.
Deprotection and Hydrolysis: The final steps involve the removal of the protecting group from the indole nitrogen and the hydrolysis of the methyl ester on the benzoic acid moiety to yield the final carboxylic acid product.
The following table summarizes a typical reaction sequence.
| Step | Starting Material | Reagent(s) | Product | Purpose |
| 1 | 4-Bromoindole | Tosyl chloride, Sodium hydride | 1-(Tosyl)-4-bromoindole | N-H Protection |
| 2 | 1-(Tosyl)-4-bromoindole | 2-(Methoxycarbonyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Methyl 2-(1-tosyl-1H-indol-4-yl)benzoate | Biaryl C-C bond formation |
| 3 | Methyl 2-(1-tosyl-1H-indol-4-yl)benzoate | NaOH, H₂O/MeOH | This compound | Deprotection and Hydrolysis |
Transition metal catalysis is central to the efficient synthesis of this compound. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for forming the aryl-aryl bond. mdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., protected 4-bromoindole) to form a Pd(II) intermediate.
Transmetalation: The organoboron compound (e.g., 2-(methoxycarbonyl)phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Other transition metal-catalyzed reactions, such as Stille coupling (using organotin reagents) or direct C-H activation, also represent viable, albeit less common, strategies for synthesizing this class of compounds. mdpi.com
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Safer Solvents: Replacing hazardous organic solvents (e.g., DMF, benzene) with greener alternatives like water, ethanol, or supercritical CO₂ where possible. Aqueous conditions have been successfully employed for some Suzuki couplings.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable lower reaction temperatures. wjpmr.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused. rsc.org
Functionalization and Derivatization Strategies for this compound
Once synthesized, this compound can be further modified to create a library of related compounds. The indole moiety is particularly amenable to a variety of chemical transformations.
The indole ring system has a rich and well-established chemistry, allowing for selective functionalization at several positions.
N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces an alkyl group, while reaction with acid chlorides or anhydrides yields N-acyl indoles. This modification can significantly alter the compound's steric and electronic properties. nih.gov
C3-Electrophilic Substitution: The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. Common electrophilic substitution reactions include the Vilsmeier-Haack formylation (to introduce an aldehyde group), Mannich reaction (to introduce an aminomethyl group), and Friedel-Crafts acylation. These reactions provide a handle for further synthetic transformations.
C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization at various positions of the indole ring, often guided by a directing group. nih.govresearchgate.net This enables the introduction of aryl, alkyl, or other functional groups in a highly regioselective manner, bypassing the need for pre-functionalized starting materials.
The table below illustrates potential derivatization reactions on the indole moiety of this compound (assuming the carboxylic acid is protected as an ester).
| Position | Reaction Type | Reagent(s) | Potential Product Functional Group |
| N1 | Alkylation | Methyl iodide, K₂CO₃ | N-Methyl |
| N1 | Acylation | Acetyl chloride, Pyridine | N-Acetyl |
| C3 | Formylation | POCl₃, DMF (Vilsmeier-Haack) | C3-Aldehyde (-CHO) |
| C3 | Mannich Reaction | Formaldehyde, Dimethylamine | C3-Aminomethyl (-CH₂NMe₂) |
| C3 | Halogenation | N-Bromosuccinimide (NBS) | C3-Bromo |
Modifications on the Benzoic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard transformations of the benzoic acid moiety include esterification and amidation.
Amidation: The synthesis of amides from this compound can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides (e.g., DCC, EDC) and other peptide coupling reagents (e.g., HOBt, HATU). These methods facilitate the formation of the amide bond under relatively mild conditions, which is crucial to avoid side reactions on the electron-rich indole ring.
A recent study on the synthesis of various pyrazole-derived anilines included the formation of a benzoic acid derivative which was subsequently used in reductive amination reactions to afford the target compounds in good yields. nih.gov While not directly involving this compound, this highlights the general utility of benzoic acid moieties in building complex molecular architectures.
Below is a representative table of potential modifications to the benzoic acid moiety, based on common organic transformations.
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | R'OH, H+ (catalytic) | Ester (-COOR') |
| Amidation | 1. SOCl2 or (COCl)22. R'R''NH | Amide (-CONR'R'') |
| Reduction | LiAlH4 then H3O+ | Primary Alcohol (-CH2OH) |
| Acyl Halide Formation | SOCl2 or (COCl)2 | Acyl Halide (-COCl) |
Regioselective Synthetic Challenges
The synthesis of this compound presents significant regioselective challenges. The desired connectivity requires the formation of a C-C bond between the C4 position of the indole ring and the C2 position of the benzoic acid ring. Achieving this specific substitution pattern requires careful selection of synthetic strategy to control the regioselectivity of the key bond-forming reactions.
One of the primary challenges lies in the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. Therefore, direct functionalization of an indole at the C4 position often requires the C3 position to be blocked or the use of directing groups. A ruthenium-catalyzed C-H activation strategy employing an aldehyde as a directing group has been shown to achieve highly regioselective functionalization of indole at the C4 position. nih.govsemanticscholar.orgresearchgate.net This approach could potentially be adapted for the synthesis of the target molecule.
Another significant challenge is controlling the regioselectivity of the biaryl coupling reaction. Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between two aromatic rings. To synthesize this compound via this method, one would need to couple a 4-substituted indole (e.g., 4-bromo-1H-indole or indole-4-boronic acid) with a 2-substituted benzoic acid derivative (e.g., 2-bromobenzoic acid or 2-carboxyphenylboronic acid). The success of this approach hinges on the selective coupling at the desired positions, avoiding side reactions at other positions on either ring. The synthesis of sterically hindered biaryls, which this compound can be considered, often requires specialized catalysts and conditions to achieve good yields. nih.govsemanticscholar.orgnih.gov
The following table summarizes some of the key regioselective challenges and potential synthetic strategies.
| Challenge | Potential Strategy | Key Considerations |
| Selective C4 functionalization of the indole ring | Use of a directing group at N1 or C3. Metal-catalyzed C-H activation. | Efficiency of directing group installation and removal. Catalyst compatibility with other functional groups. |
| Controlling regioselectivity in biaryl coupling | Precise placement of leaving groups and/or boronic acids. Use of specialized ligands for the palladium catalyst. | Availability of suitably substituted starting materials. Steric hindrance around the coupling sites. |
| Avoiding side reactions on the indole nucleus | Use of mild reaction conditions. Protection of the indole nitrogen. | The electron-rich nature of the indole ring makes it susceptible to oxidation and polymerization under harsh conditions. |
Reaction Mechanisms and Kinetic Studies Relevant to this compound Formation
Elucidation of Reaction Pathways
The formation of this compound would likely proceed through one of two general pathways: formation of the indole ring on a pre-functionalized benzene derivative, or coupling of a pre-formed indole with a benzoic acid derivative.
Pathway A: Indole Ring Formation
One potential route is the Fischer indole synthesis . This would involve the reaction of a (2-carboxyphenyl)hydrazine with a suitable ketone or aldehyde that can ultimately be converted to the desired indole structure. The mechanism of the Fischer indole synthesis is complex and involves a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of an enamine intermediate. Computational studies have been used to investigate the origins of regioselectivity in the Fischer indole synthesis of complex molecules. nih.gov
Another relevant pathway for indole formation is the Larock indole synthesis , which is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. nih.govresearchgate.netnih.gov The mechanism involves oxidative addition of the iodoaniline to Pd(0), alkyne insertion, and subsequent intramolecular cyclization.
Pathway B: Biaryl Coupling
The most direct route would likely involve a Suzuki-Miyaura cross-coupling reaction . The catalytic cycle for this reaction is well-understood and involves three main steps:
Oxidative Addition: The aryl halide (e.g., 4-bromo-1H-indole or 2-bromobenzoic acid) adds to a Pd(0) complex to form a Pd(II) species.
Transmetalation: The organoboron compound (e.g., indole-4-boronic acid or 2-carboxyphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Transition State Analysis in this compound Synthesis
Detailed transition state analysis for the specific synthesis of this compound has not been reported. However, computational studies on related systems provide insights into the key transition states that would be involved.
For the Fischer indole synthesis , computational studies have shown that the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement is often the rate-determining step, and the stability of the transition state for this step can determine the regiochemical outcome of the reaction. nih.gov
In the context of palladium-catalyzed biaryl coupling , density functional theory (DFT) calculations have been used to study the transition states of the oxidative addition, transmetalation, and reductive elimination steps. For sterically hindered couplings, the reductive elimination step is often found to have a high activation barrier. The nature of the ligands on the palladium catalyst plays a crucial role in stabilizing the transition states and facilitating the reaction. Computational studies have been employed to understand the role of catalyst structure in overcoming the challenges of synthesizing sterically hindered biaryls.
The following table outlines the key mechanistic steps and the factors influencing their transition states for the plausible synthetic routes.
| Synthetic Route | Key Mechanistic Step | Factors Influencing Transition State |
| Fischer Indole Synthesis | semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement | Steric and electronic effects of substituents on the enamine intermediate. |
| Larock Indole Synthesis | Oxidative Addition, Migratory Insertion | Nature of the palladium catalyst and ligands, electronic properties of the aniline and alkyne. |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Nature of the palladium catalyst and ligands, steric hindrance of the coupling partners, nature of the base. |
Derivatives, Analogs, and Structural Modifications of 2 1h Indol 4 Yl Benzoic Acid
Design Principles for 2-(1H-indol-4-yl)benzoic Acid Analogs
The rational design of analogs focuses on modifying the parent structure to enhance desired characteristics while minimizing unwanted effects. Key strategies include bioisosteric replacements to alter physicochemical properties and conformational adjustments to improve binding affinity and selectivity.
Bioisosterism involves substituting an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to comparable biological activity. This technique is widely used to modulate properties such as potency, selectivity, and metabolic stability.
For the this compound scaffold, bioisosteric replacements can be considered for both the carboxylic acid moiety and the indole (B1671886) ring.
Carboxylic Acid Bioisosteres: The carboxylic acid group is a critical functional group, often involved in hydrogen bonding interactions with biological targets. However, it can also lead to poor pharmacokinetic properties. Common bioisosteric replacements for a carboxylic acid include:
Tetrazole: This acidic heterocycle is a well-established non-classical bioisostere of the carboxylic acid group.
Hydroxamic Acid: Another acidic functional group used as a carboxylic acid mimic.
Acylsulfonamides: These moieties can also replicate the acidic and hydrogen-bonding characteristics of carboxylic acids.
Indole Ring Bioisosteres: The indole nucleus can be replaced by other bicyclic aromatic heterocycles to explore different electronic distributions and hydrogen bonding patterns. Potential bioisosteres for the indole ring include:
Indazole: Tautomeric forms of indazole (1H and 2H) can mimic the indole structure. researchgate.net
Benzothiazole: This ring system can serve as a valid scaffold-hopping option from indole derivatives. mdpi.com
Benzimidazole (B57391): Another heterocyclic system that can be used as a replacement for the indole core.
The selection of a specific bioisostere depends on the desired modulation of acidity, lipophilicity, metabolic stability, and target-specific interactions.
The this compound molecule possesses a degree of rotational freedom around the single bond connecting the indole and benzoic acid rings. This flexibility allows the molecule to adopt various conformations, only one of which may be optimal for binding to a biological target.
Conformational Restriction: Introducing structural constraints can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. nih.gov Strategies to achieve this include:
Bridging: Creating a new ring by linking the indole and benzoic acid moieties with an atomic bridge (e.g., -CH2-, -O-, -S-).
Steric Hindrance: Introducing bulky substituents at positions ortho to the inter-ring bond can hinder free rotation.
Increased Flexibility: In some cases, increasing the flexibility of the molecule can be advantageous, allowing it to adapt to different binding pockets. This is typically achieved by inserting a flexible linker, such as an alkyl chain, between the two ring systems. nih.gov
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel derivatives allows for a systematic exploration of the SAR. Modifications are typically focused on the substitution patterns of the indole and benzoic acid rings, as well as the introduction of linkers.
The indole ring offers several positions for substitution, with the reactivity of each position being well-documented. The most reactive position on the indole ring for electrophilic aromatic substitution is C3. wikipedia.org However, substitutions can also be directed to other positions on both the pyrrole (B145914) and benzene (B151609) portions of the indole scaffold.
N1-Substitution: The indole nitrogen can be alkylated or acylated to introduce a variety of substituents.
C2 and C3-Substitution: While C3 is the most nucleophilic position, substitution at C2 can also be achieved, often using methods like the Fischer indole synthesis with appropriately substituted precursors. wikipedia.org
Benzene Ring Substitution (C4, C5, C6, C7): Electrophilic substitution on the carbocyclic ring generally occurs after the more reactive positions (N1, C2, C3) are blocked or under strongly acidic conditions, where C5 is often the preferred site of attack. wikipedia.org Studies on other indole derivatives have shown that the position of substituents, such as fluorine or methoxy (B1213986) groups, can significantly influence biological activity, with some studies indicating that substitution at position 4 is least favorable, while position 7 is most favorable for certain activities. researchgate.net
Table 1: Potential Substitution Patterns on the Indole Ring
| Position | Type of Substituent | Potential Influence | Synthetic Approach |
|---|---|---|---|
| N1 | Alkyl, Acyl, Aryl | Modifies H-bond donor capacity, alters lipophilicity. | Deprotonation followed by reaction with an electrophile. |
| C2 | Methyl, Halogen | Steric influence, modulates electronics. | Fischer indole synthesis with modified precursors. |
| C3 | Various Electrophiles | Primary site for electrophilic attack, significant impact on activity. wikipedia.org | Vilsmeier-Haack, Mannich, Friedel-Crafts reactions. wikipedia.org |
| C5 | Nitro, Halogen, Methoxy | Modulates electronic properties of the benzene ring portion. | Electrophilic aromatic substitution under specific conditions. wikipedia.org |
| C7 | Halogen, Methoxy | Can influence conformation through steric interactions. researchgate.net | Directed ortho-metalation or substitution on a pre-functionalized starting material. |
Substituents on the benzoic acid ring can significantly alter the acidity of the carboxyl group and the electron density of the aromatic ring. The carboxylic acid group is an electron-withdrawing and meta-directing group for electrophilic aromatic substitution. wikipedia.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-F, -Cl, -Br) increase the acidity of the carboxylic acid (lower pKa) by stabilizing the resulting carboxylate anion through an inductive effect. openstax.orglibretexts.org These groups deactivate the ring towards electrophilic attack. libretexts.org
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or methyl (-CH3) decrease the acidity of the carboxylic acid (higher pKa) by destabilizing the carboxylate anion. openstax.orglibretexts.org These groups activate the ring towards electrophilic attack.
The position of the substituent relative to the carboxyl group is also crucial. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group. openstax.org
Table 2: Influence of Substituents on Benzoic Acid Properties
| Position | Substituent Example | Classification | Effect on Acidity (pKa) | Effect on Ring Reactivity |
|---|---|---|---|---|
| para (4-position) | -NO2 | Strong EWG | Decreases (more acidic) openstax.org | Deactivating libretexts.org |
| para (4-position) | -OCH3 | EDG | Increases (less acidic) openstax.org | Activating |
| meta (3-position) | -Cl | EWG | Decreases (more acidic) | Deactivating libretexts.org |
| ortho (6-position) | -CH3 | EDG | Increases (less acidic) | Activating |
Types of Linkers:
Flexible Linkers: Simple alkyl chains (e.g., -CH2-, -CH2CH2-) can be introduced to increase conformational freedom.
Rigid Linkers: Unsaturated groups like alkynes or alkenes can provide more rigidity.
Functional Linkers: Linkers containing heteroatoms, such as ethers (-O-), amides (-CONH-), or sulfonamides (-SO2NH-), can introduce hydrogen bonding capabilities and alter polarity. nih.gov
The synthesis of such analogs would involve multi-step procedures, often utilizing cross-coupling reactions (e.g., Suzuki, Stille) between a functionalized indole and a functionalized benzene derivative, where one of the partners already contains the desired linker. Characterization of these novel compounds would rely on standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm their structure and purity. researchgate.net
Scaffold Hopping and Hybridization Strategies Incorporating this compound Substructures
In the field of medicinal chemistry, the core structure of a biologically active molecule, known as the scaffold, is often systematically modified to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Scaffold hopping and molecular hybridization are two key strategies employed to achieve these goals. While specific research on scaffold hopping and hybridization originating directly from this compound is not extensively documented, the principles can be effectively illustrated by examining studies on closely related analogs that contain either the indole or the benzoic acid substructure. These examples provide a clear framework for how the this compound scaffold could be similarly modified to generate novel therapeutic candidates.
Scaffold Hopping
Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different but functionally equivalent scaffold. This technique aims to discover new chemical entities that retain the biological activity of the parent molecule but possess improved properties or a more favorable intellectual property position. A notable example of this strategy can be seen in the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are implicated in cancer. nih.gov
Researchers initiated their investigation with an indole-2-carboxylic acid scaffold, a close structural relative of the this compound substructure. To explore new chemical space and potentially improve the dual-inhibitory profile, they employed a scaffold hopping approach by replacing the indole core with an indazole framework. nih.gov This bioisosteric replacement preserves the crucial spatial relationship between the carboxylic acid group and an adjacent binding moiety, which is essential for interacting with the target proteins. nih.gov
The resulting indazole-3-carboxylic acid derivatives demonstrated a significant improvement in their dual inhibitory activity against both MCL-1 and BCL-2, while showing minimal inhibition of BCL-xL, an off-target protein associated with toxicity. nih.gov Further modifications, such as converting the carboxylic acid to an acylsulfonamide, led to even more potent dual inhibitors. nih.gov This successful application of scaffold hopping from an indole- to an indazole-based carboxylic acid highlights a promising avenue for the structural modification of this compound to develop novel therapeutic agents.
| Compound | Core Scaffold | MCL-1 Inhibition (Ki, μM) | BCL-2 Inhibition (Ki, μM) | BCL-xL Inhibition (Ki, μM) |
|---|---|---|---|---|
| Indole-2-carboxylic acid lead | Indole | 0.145 | 1.1 | >4.4 |
| Indazole-3-carboxylic acid derivative | Indazole | 0.120 | 0.280 | >40 |
| Indazole-3-acylsulfonamide derivative | Indazole | 0.038 | 0.046 | >40 |
Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. The goal is to create a new compound with a dual or synergistic mode of action, potentially leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. nih.gov The substructures of this compound, namely the indole ring and the benzoic acid moiety, are both common pharmacophores that have been incorporated into various hybrid molecules.
An example of this approach is the synthesis of indole-isatin based triazole hybrids as potential anticancer agents. nih.gov In this strategy, the indole pharmacophore is linked to an isatin (B1672199) moiety through a triazole linker. Isatin itself is a privileged scaffold in medicinal chemistry with a wide range of biological activities. The resulting hybrid molecules were evaluated for their cytotoxic activity against human cancer cell lines. nih.gov
Another illustration of hybridization involves linking derivatives of benzoic acid to amoxicillin (B794) to create new antibacterial agents. nih.gov This approach aims to overcome the growing problem of bacterial resistance to existing antibiotics. In a study, a series of hybrid molecules were synthesized by connecting amoxicillin to various substituted benzoic acids. These hybrids were then tested for their activity against both drug-sensitive and drug-resistant bacteria. The results showed that some of the hybrid molecules exhibited improved activity against certain bacterial strains compared to amoxicillin alone. nih.gov For instance, the hybrid of amoxicillin and p-nitrobenzoic acid showed better activity against methicillin-resistant Staphylococcus aureus (MRSA) than the parent drug. nih.gov
These examples demonstrate the potential of using the indole and benzoic acid substructures of this compound as building blocks for the creation of novel hybrid molecules with diverse therapeutic applications.
| Compound | Pharmacophores | Target | Biological Activity |
|---|---|---|---|
| Indole-isatin-triazole hybrid | Indole, Isatin, Triazole | Cancer Cells | Cytotoxic activity against MCF-7 and MDA-MB-231 cell lines |
| Amoxicillin-p-nitrobenzoic acid hybrid | Amoxicillin, Benzoic Acid | Bacteria | Improved activity against MRSA (MIC = 64 μg/ml) compared to amoxicillin (MIC = 128 μg/ml) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects on Biological Activity
Systematic modifications of the 2-(1H-indol-4-yl)benzoic acid scaffold have provided valuable insights into its SAR. Studies have primarily focused on the impact of substituents on both the indole (B1671886) and benzoic acid rings, often in the context of developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP).
Research on indolyl carboxylic acid amides as dopamine (B1211576) D3 receptor ligands has shown that substitutions on the indole ring can significantly influence binding affinity and selectivity. For instance, in a series of these compounds, the nature of the substituent at the 5-position of the indole ring led to different trends in D3 versus D2 receptor binding affinities. nih.gov This highlights the nuanced role of indole substitution in directing receptor interactions.
In the context of anticancer agents, the introduction of various moieties to the 1,2,4-triazole (B32235) scaffold linked to a benzoic acid has been shown to be beneficial for cytotoxic effects. Specifically, the incorporation of isothiocyanate and nitrobenzylidene groups has been found to enhance the anticancer properties of these hybrids. nih.gov
Furthermore, studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have demonstrated that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety can maintain potent inhibitory activity while significantly increasing antiproliferative effects. nih.gov
The following interactive table summarizes the structure-activity relationships for a series of 1,2,4-triazolo-linked bis-indolyl conjugates, which share some structural similarities with the core topic, highlighting the impact of different substituents on cytotoxic activity against the HT-29 human cancer cell line. mdpi.com
| Compound | N-Substitution on 1,2,4-triazole | IC50 (µM) against HT-29 |
| 15o | Aliphatic | 2.04 |
| 15r | Aliphatic | 0.85 |
| 5-FU (standard) | - | 5.31 |
Note: This data is for 1,2,4-triazolo-linked bis-indolyl conjugates and is presented to illustrate the principles of SAR in related heterocyclic systems.
These examples underscore the importance of systematic exploration of substituent effects to fine-tune the biological activity of compounds based on the this compound scaffold.
Conformational Analysis and its Impact on Ligand-Target Interactions
Biaryl systems, such as the one present in this compound, are known to have rotational barriers that influence their conformational preferences. nih.govcedia.edu.ecresearchgate.netnih.gov The interplay of steric and electronic effects governs the energetically favored conformations. For instance, bulky substituents at the positions ortho to the biaryl linkage can create steric hindrance, favoring a non-planar conformation. plos.org
Computational studies on biaryl and aryl carbonyl fragments have provided a framework for understanding these conformational preferences. The conformational energy profile, which plots energy as a function of the dihedral angle, can be interpreted by considering resonance stabilization, steric effects, and electrostatic interactions. plos.org Resonance effects tend to favor planar conformations, while steric repulsion between ortho substituents disfavors planarity. plos.org
In the case of 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, crystallographic studies have revealed that the binding mode and the occupancy of hydrophobic pockets are dependent on the nature and size of the substituents on the aromatic scaffold. nih.gov This highlights how conformational adjustments in response to substituent changes can directly influence ligand-target interactions.
Pharmacophore Modeling for this compound Scaffolds
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For scaffolds like this compound, pharmacophore models can guide the design of new derivatives with improved potency and selectivity.
Pharmacophore models are typically generated based on the structures of known active ligands or the structure of the biological target in complex with a ligand. cedia.edu.ecdergipark.org.tr These models consist of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.
For inhibitors of PARP-1, a target for which this compound is a relevant scaffold, structure-based pharmacophore models have been developed. One such model, generated from the crystal structures of the PARP-1 catalytic domain, included a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature. nih.gov Another study on PARP-1 inhibitors identified an optimal pharmacophore model with two hydrogen-bonding acceptors and two aromatic hydrophobic cores. researchgate.net These models provide a blueprint for the key interactions required for PARP-1 inhibition.
Ligand-based pharmacophore modeling has also been successfully applied to indole-based compounds. For instance, a pharmacophore model for indeno[1,2-b]indoles as protein kinase CK2 inhibitors was developed by aligning the most active compounds. mdpi.com This model, comprising nine chemical features, was then used to screen databases for new potential inhibitors. mdpi.com
The development of pharmacophore models for this compound scaffolds allows for virtual screening of compound libraries to identify novel hits and provides a rational basis for the design of new analogs with enhanced biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
For derivatives of this compound, QSAR models can predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts. These models are built using a set of known molecules with their experimentally determined activities and a variety of molecular descriptors that quantify different aspects of their chemical structure.
Several QSAR studies have been conducted on indole and benzoic acid derivatives, providing insights that can be extrapolated to the this compound scaffold. For example, a QSAR study on indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase identified a model with good predictive power based on two descriptors. eurjchem.com Another study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors also resulted in a reliable QSAR model. nih.gov
For benzoic acid derivatives, QSAR studies have been employed to understand their antimicrobial activity. nih.gov In one study, the antibacterial and antifungal activities of 2-chlorobenzoic acid derivatives were found to be governed by topological parameters. nih.gov Another QSAR study on oxalyl aryl amino benzoic acid derivatives as antidiabetic agents also yielded a predictive model. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity. A 3D-QSAR study on 2-(oxalylamino) benzoic acid analogues as protein tyrosine phosphatase 1B inhibitors, based on docking-predicted conformations, yielded a statistically significant model. nih.gov
QSPR models, on the other hand, can predict important physicochemical properties like solubility, lipophilicity, and metabolic stability, which are crucial for the drug-likeness of a compound. While specific QSPR studies on this compound are not widely reported, the principles of QSPR can be applied to predict and optimize the properties of its derivatives.
The application of QSAR and QSPR modeling to the this compound scaffold is a valuable tool in the iterative process of drug design, enabling the prediction of activity and properties and guiding the synthesis of more effective and drug-like molecules.
Biological Activities and Mechanistic Investigations of 2 1h Indol 4 Yl Benzoic Acid and Its Derivatives Preclinical Focus
Anticancer Activity and Cellular Mechanisms
Derivatives of the 2-(1H-indol-4-yl)benzoic acid scaffold have demonstrated notable potential as anticancer agents in preclinical studies. Research has primarily focused on their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with cellular processes essential for tumor progression.
Inhibition of Cell Proliferation and Apoptosis Induction
The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. While specific studies detailing the direct effects of this compound on cell proliferation and apoptosis are not extensively available in public literature, the broader class of indole (B1671886) and benzoic acid derivatives has been shown to be effective in this regard. For instance, a novel retinobenzoic acid derivative, TAC-101, was found to significantly inhibit the proliferation of human pancreatic cancer cell lines in a time- and concentration-dependent manner. nih.gov This inhibition of cell growth was linked to the induction of apoptosis. nih.gov Further studies on other indole-based compounds have shown that they can effectively induce apoptosis in various cancer cell lines, including lung and breast cancer.
Modulation of Apoptotic Pathways (e.g., Bcl-2/Mcl-1 inhibition)
A critical mechanism by which derivatives of this compound exhibit their anticancer effects is through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are key regulators of the intrinsic apoptotic pathway and are often dysregulated in cancer cells to promote survival.
A study focused on the "Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing this compound scaffold" reported the development of a series of compounds optimized from a hit compound of this class. The research highlighted that most of these derivatives displayed potent binding affinities at submicromolar concentrations to both Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), while showing no binding to Bcl-xL. One particularly potent derivative, compound 9o, exhibited a Ki value of 0.07 μM for Mcl-1 and 0.66 μM for Bcl-2, indicating its potential as a dual inhibitor.
Similarly, a 2,5-substituted benzoic acid scaffold was designed to have equipotent binding to Mcl-1 and Bfl-1, another anti-apoptotic Bcl-2 family protein. nih.gov Structure-based design led to a compound that binds to both Mcl-1 and Bfl-1 with Ki values of 100 nM and demonstrated on-target cellular activity in lymphoma cell lines. nih.gov This dual inhibition is considered a promising strategy to overcome resistance to single-agent therapies that target only one Bcl-2 family member. nih.gov
Table 1: Inhibitory Activity of a this compound Derivative Against Bcl-2 Family Proteins
| Compound | Target Protein | Ki (μM) |
| 9o | Mcl-1 | 0.07 |
| Bcl-2 | 0.66 |
Note: Data is for a derivative of this compound as reported in the literature.
Cell Cycle Arrest Mechanisms
The ability to halt the cell cycle is another important hallmark of anticancer compounds. While specific data on this compound is limited, related indole and benzoic acid derivatives have been shown to induce cell cycle arrest. For example, a novel retinobenzoic acid derivative, TAC-101, was found to strongly induce cell-cycle arrest at the G1 phase in human pancreatic cancer cells. nih.gov This arrest was associated with a reduction in the phosphorylation of the retinoblastoma-gene product (RB) and an increase in the levels of the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.gov
Other studies on different indole derivatives have reported cell cycle arrest at the S and G2/M phases. nih.gov For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives caused a significant increase in the percentage of HCT-116 colon cancer cells in the S and G2/M phases. nih.gov Similarly, a benz[f]indole-4,9-dione analog was shown to induce G2/M cell cycle arrest in human lung cancer cells. nih.gov These findings suggest that the indole scaffold is a versatile structure capable of inducing cell cycle arrest at different checkpoints, depending on the specific substitutions.
Enzyme Inhibition Profiles (e.g., HDAC8)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. Some benzoic acid derivatives have been investigated as HDAC inhibitors. nih.gov One study reported that a naturally occurring dihydroxybenzoic acid (DHBA) inhibited HDAC activity, leading to cancer cell growth inhibition. nih.gov
However, the specific inhibition of HDAC8 by this compound has not been well-documented. In fact, a study on indole-containing benzamide (B126) derivatives as HDAC1 inhibitors found that their lead compound was inactive against HDAC8, with an IC50 value greater than 10 μM. thieme-connect.com This suggests that while the broader class of indole derivatives may target HDACs, selectivity for specific isoforms like HDAC8 is highly dependent on the particular chemical structure.
Target Protein Identification and Validation
The identification of specific molecular targets is crucial for understanding the mechanism of action of a new drug candidate. For the this compound scaffold, the primary targets identified in preclinical studies are the anti-apoptotic proteins Bcl-2 and Mcl-1. The validation of these targets is supported by the potent binding affinities observed in biochemical assays and the subsequent induction of apoptosis in cancer cells that are dependent on these proteins for survival. nih.gov
Antimicrobial and Antifungal Activity
In addition to their anticancer properties, indole and benzoic acid derivatives have also been explored for their potential as antimicrobial and antifungal agents.
The antimicrobial and antifungal activity of this compound itself is not well-documented in publicly available research. However, studies on related structures provide insights into the potential of this chemical class. For example, various benzoic acid derivatives have demonstrated antifungal activity against phytopathogenic fungi.
In the context of human pathogens, 2-aminobenzoic acid derivatives have been shown to be effective against Candida albicans, a common cause of fungal infections. nih.gov One study reported minimum inhibitory concentrations (MIC) for two such derivatives to be 70 µg/mL against a clinical isolate of C. albicans. nih.gov
Similarly, various indole derivatives have shown promising antimicrobial activity. For instance, certain 2- and 1,2-substituted benzimidazole (B57391) derivatives, which contain an indole-like structure, have exhibited inhibitory activity against Staphylococcus and Candida species, with mean MIC values ranging from 87.5 to 200 µg/mL for Staphylococcus and 104.6 to 151.78 µg/mL for Candida. researchgate.net
Table 2: Representative Antimicrobial and Antifungal Activity of Related Benzoic Acid and Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| 2-Aminobenzoic Acid Derivatives | Candida albicans | 70 |
| Benzimidazole Derivatives | Staphylococcus spp. | 87.5 - 200 |
| Candida spp. | 104.6 - 151.78 |
Note: This table presents data for derivatives of benzoic acid and compounds containing indole-like structures to illustrate the potential activity of the broader chemical class.
Bacterial Growth Inhibition Mechanisms
The antibacterial properties of benzoic acid derivatives have been a subject of significant research. While direct studies on this compound are limited, the broader class of benzoic acid derivatives demonstrates notable antibacterial activity. The mechanism of action is often attributed to the disruption of the bacterial cell membrane and the inhibition of essential enzymes.
The position of substituents on the benzoic acid ring plays a crucial role in its antibacterial efficacy. For instance, the presence of a hydroxyl group at the ortho position of benzoic acid has been shown to enhance its antibacterial effect against strains like E. coli O157. nih.gov The lipophilicity of the molecule is a key factor, as it influences the compound's ability to penetrate the bacterial cell wall.
Some pyrazole (B372694) derivatives of benzoic acid have been identified as potent antibacterial agents, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov These compounds are effective against both planktonic bacteria and those in biofilm contexts. nih.gov Their mode of action is believed to involve the inhibition of fatty acid biosynthesis (FAB) in bacteria. nih.gov
| Compound Class | Mechanism of Action | Example Findings | References |
| Benzoic Acid Derivatives | Weakens bacterial cell wall, enzyme inhibition | Attaching a hydroxyl group at the ortho position enhances activity against E. coli O157. | nih.gov |
| Pyrazole Derivatives of Benzoic Acid | Inhibition of fatty acid biosynthesis (FAB) | Potent bactericidal agents with MIC values as low as 0.5 μg/mL. | nih.gov |
Fungal Growth Inhibition Mechanisms
Benzoic acid and its derivatives are well-known for their antifungal properties and are commonly used as food preservatives. ijans.org Their mechanism of action against fungi involves interfering with cellular functions and respiration. ijans.org The effectiveness of these compounds can vary depending on the fungal species and the specific derivatives used.
Studies have shown that benzoic acid can inhibit the mycelial growth of various plant pathogenic fungi. ijans.org The inhibitory effect is dose-dependent, with higher concentrations leading to greater inhibition. For example, at a concentration of 1.2 mg/Petri dish, benzoic acid completely inhibited the growth of several fungal species, including Rhizotonia solani and Verticillium dahliae. ijans.org
The antifungal activity of benzoic acid derivatives is also linked to the inhibition of specific fungal enzymes. One such target is CYP53, a fungal-specific enzyme. nih.govresearchgate.net By targeting CYP53, these compounds can disrupt fungal metabolism and inhibit growth. nih.govresearchgate.net
Biofilm Formation Modulation
Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. They are notoriously difficult to eradicate and contribute to persistent infections. Indole, a parent compound of this compound, is a signaling molecule that can influence biofilm formation in various bacteria. nih.gov
Derivatives of benzoic acid have also demonstrated the ability to modulate biofilm formation. For instance, the addition of methoxyl groups to benzoic acid has been shown to significantly reduce biofilm production by an average of 63%. nih.gov Some 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have been shown to be effective in both inhibiting biofilm growth and eradicating preformed biofilms. nih.gov These compounds have shown greater efficacy against bacterial persisters within biofilms compared to some conventional antibiotics. mdpi.com
It is important to note that the effect of these compounds on biofilm formation can be complex. In some cases, sublethal concentrations of certain indole-based benzimidazole derivatives have been observed to stimulate biofilm formation in staphylococci, possibly as a stress response. mdpi.com
Molecular Targets in Pathogens (e.g., MurB)
The identification of specific molecular targets is crucial for understanding the mechanism of action of antimicrobial compounds. While the direct targets of this compound are not extensively documented, research on related structures provides insights into potential mechanisms.
One important target in bacterial cell wall synthesis is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). Inhibition of MurB disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death. Various heterocyclic compounds have been investigated as MurB inhibitors. nih.gov For example, certain 5-substituted tetrazol-2-yl acetamides have been shown to inhibit MurB in the low micromolar range. nih.gov
The development of hybrid molecules, combining different pharmacophores, is a strategy to enhance antimicrobial activity and target specific enzymes like MurB. nih.gov While direct evidence for this compound as a MurB inhibitor is not available, its structural components suggest that it or its derivatives could potentially be explored for activity against this and other essential bacterial enzymes.
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Mediators
Benzoic acid and its derivatives, including salicylic (B10762653) acid, are known for their anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation. nih.gov
The anti-inflammatory effects of these compounds can also be mediated through the modulation of other inflammatory pathways. For example, a nitroalkene derivative of benzoic acid has been shown to inhibit NF-κB activation, a critical transcription factor in the inflammatory response. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines. nih.gov
Indole derivatives have also demonstrated immunomodulatory effects. Certain N-acylhydrazone derivatives containing an indole moiety have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com This effect appears to be dependent on the nitric oxide pathway. mdpi.com
Complement Pathway Inhibition by Related Scaffolds (e.g., Factor B inhibition)
The complement system is a crucial part of the innate immune system, and its dysregulation can lead to various inflammatory and autoimmune diseases. nih.govnih.gov The alternative pathway of the complement system acts as an amplification loop, and Factor B is a key serine protease in this pathway. nih.govnih.gov Therefore, inhibiting Factor B is an attractive therapeutic strategy for complement-mediated diseases. nih.govnih.gov
Small-molecule inhibitors of Factor B have been developed, and some of these incorporate an indole ring in their structure. nih.gov The indole ring can efficiently fill a binding pocket of the Factor B enzyme, with the indole NH forming a hydrogen bond with key residues. nih.gov The development of these inhibitors has shown therapeutic potential in preclinical models of diseases such as arthritis and membranous nephropathy. nih.gov
Interactions with Immune Cell Signaling Pathways
Preclinical data specifically detailing the interactions of this compound with immune cell signaling pathways are not extensively available in publicly accessible scientific literature. The immunomodulatory effects of this specific compound have not yet been characterized.
Antioxidant Activity and Radical Scavenging Mechanisms
While direct experimental studies on the antioxidant activity of this compound are limited, the chemical structure, which combines an indole nucleus and a benzoic acid moiety, suggests a potential for radical scavenging activity. The antioxidant capacity of indole and benzoic acid derivatives has been documented, and their mechanisms of action can provide a theoretical framework for the potential activity of this compound. semanticscholar.orgnih.gov The primary mechanisms by which phenolic and indole-containing compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). uj.edu.pl
The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for the deactivation of free radicals by antioxidant molecules. In this process, the antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the N-H bond in the indole ring and the O-H bond in the carboxylic acid group. A lower BDE facilitates the hydrogen atom donation. For indole derivatives, the nitrogen atom in the indole ring can readily donate a hydrogen atom to a radical species. mdpi.comnih.gov The resulting radical is stabilized by resonance within the aromatic system.
In the Sequential Electron Transfer Proton Transfer (SETPT) mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The feasibility of this mechanism is determined by the ionization potential of the antioxidant molecule. Compounds with lower ionization potentials are more likely to participate in this type of reaction. For indole derivatives like tryptophan, this mechanism has been a subject of investigation, with studies suggesting that under certain conditions, an electron-first transfer can occur. researchgate.netnih.gov
The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves the initial deprotonation of the antioxidant molecule, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. This pathway is particularly relevant in polar solvents and is influenced by the acidity (pKa) of the antioxidant. For benzoic acid derivatives, the carboxylic acid group can undergo deprotonation. The resulting carboxylate anion can then donate an electron to a radical species. The SPLET mechanism is a significant pathway for the antioxidant activity of many phenolic compounds. uj.edu.pl
Neurobiological Activity and Potential Targets
The indole scaffold is a prominent feature in a multitude of neuroactive compounds. Its structural resemblance to endogenous neurotransmitters, such as serotonin (B10506), has made it a valuable template for the design of ligands targeting various receptors in the central nervous system.
The 5-HT6 receptor is primarily expressed in brain regions associated with cognition, such as the cortex and hippocampus. researchgate.net Antagonism of this receptor has been shown in preclinical models to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. researchgate.net Several indole-based 5-HT6 receptor antagonists have demonstrated efficacy in animal models of cognitive impairment, such as the novel object recognition test. mdpi.com
For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were developed as potent and selective 5-HT6 receptor antagonists. One of the lead compounds from this series demonstrated significant pro-cognitive and antidepressant-like properties in rat models. mdpi.com The general structure-activity relationship for many indole-based 5-HT6 antagonists indicates that the indole nitrogen often bears a sulfonyl group attached to another aromatic moiety, and a basic amine is typically present, often separated from the indole core by a linker.
Given that this compound possesses the core indole structure, it could serve as a foundational scaffold for the development of novel 5-HT6 receptor ligands. Further chemical modifications would be necessary to optimize its affinity and selectivity for this and other potential neurobiological targets.
| Compound/Derivative Class | Receptor Target | Preclinical Finding | Reference |
| N1-Azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives | 5-HT6 Receptor | Potent and selective antagonism; pro-cognitive and antidepressant-like effects in rats. | mdpi.com |
| General Indole Derivatives | 5-HT6 Receptor | Act as antagonists with positive effects on cognition in preclinical models. | researchgate.net |
| Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives | 5-HT6 Receptor | High binding affinity (Ki = 0.52 nM for a lead compound) and reversal of scopolamine-induced memory deficits in rats. | |
| 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole based multi-target ligands | 5-HT6 Receptor and Cholinesterases | High affinity for 5-HT6R (Ki in the low nanomolar range) and inhibition of cholinesterases. | nih.gov |
Enzyme Modulation in Neurological Pathways (e.g., AChE inhibition for related compounds)
The structural framework of this compound, which combines an indole nucleus and a benzoic acid moiety, suggests a potential for interaction with various enzymatic targets within the central nervous system. While direct studies on this specific compound are limited, research into related indole and benzoic acid derivatives has revealed significant activity, particularly as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. researchgate.netnih.gov
Various benzoic acid derivatives have been investigated as AChE inhibitors. researchgate.net Kinetic studies have shown that these compounds can bind to allosteric sites on the enzyme, leading to non-competitive inhibition. researchgate.net This mode of inhibition is advantageous as it can effectively reduce acetylcholine hydrolysis even when substrate concentrations are high. researchgate.net Molecular docking studies suggest that these derivatives interact with the peripheral anionic site (PAS) and the anionic sub-site of AChE through hydrogen bonding and π-π stacking interactions. researchgate.net
In the pursuit of multi-target agents for Alzheimer's disease, novel series of tetrahydroisoquinolynyl-benzoic acid derivatives were designed and synthesized. nih.gov Several of these compounds demonstrated potent, multifunctional inhibition against both AChE and human carbonic anhydrases (hCAs), another target implicated in Alzheimer's pathology. nih.gov The findings highlight that modifications to the benzoic acid scaffold can yield compounds with significant inhibitory activity against enzymes relevant to neurodegeneration. nih.gov
Table 1: AChE Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound Series | Derivative Example | Target Enzyme | Inhibitory Value (KI) | Reference |
|---|---|---|---|---|
| Tetrahydroisoquinolynyl-benzoic acid | 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | AChE | 13.62 ± 0.21 nM | nih.gov |
| Tetrahydroisoquinolynyl-benzoic acid | 6e (cyclohexanone-substituted) | AChE | 18.78 ± 0.09 nM | nih.gov |
| Tetrahydroisoquinolynyl-benzoic acid | 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | AChE | 33.00 ± 0.29 nM | nih.gov |
Neuroprotective Mechanisms of Related Indole-Containing Compounds
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and numerous indole-containing compounds have been explored for their neuroprotective potential against a variety of insults implicated in neurodegenerative diseases. mdpi.com These compounds can exert their effects through multiple mechanisms, positioning them as promising multifunctional agents. nih.govnih.gov
One key neuroprotective mechanism is the mitigation of oxidative stress. Synthetic indole-phenolic hybrids have demonstrated strong antioxidant and cytoprotective effects in cellular models. nih.govnih.gov They effectively counter reactive oxygen species (ROS) generated by amyloid-beta (Aβ) peptides, resulting in increased cell viability and a reduction of ROS levels to basal states. nih.gov Another related mechanism is metal chelation. Certain indole-based compounds have shown an ability to sequester metal ions like copper, which are implicated in Aβ aggregation and oxidative damage. nih.govnih.gov
Furthermore, indole derivatives have been shown to interfere with the pathological aggregation of proteins, a hallmark of many neurodegenerative disorders. nih.govnih.gov Studies using thioflavin T fluorescence assays and circular dichroism have indicated that synthetic indole derivatives can effectively promote the self-disaggregation of Aβ fragments. nih.govnih.gov
Other neuroprotective pathways engaged by indole-containing compounds include:
Activation of the Nrf2-ARE pathway : Phytochemicals like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) can activate the Nrf2-kelch-like ECH-associated protein 1 (Keap1) complex, which upregulates the antioxidant defense mechanism. mdpi.com
Anti-inflammatory effects : In a preclinical model of cerebral ischemia-reperfusion injury, I3C was found to decrease pro-inflammatory gene transcripts (Il1b, Il6, Nfkb2) and reduce the expression of the p65 subunit of NF-κB, indicating a suppression of inflammatory pathways in brain tissue. mdpi.com
Modulation of protein kinases : An orally administered indole compound, GSK2606414, was shown to be a potent inhibitor of the PERK enzyme, safeguarding dopaminergic neurons and improving motor performance in a neurotoxin-induced model of Parkinson's disease. mdpi.com
In Vivo Pharmacological Investigations in Animal Models (excluding clinical data)
Preclinical animal models are indispensable for evaluating the therapeutic potential and mechanisms of new chemical entities before they can be considered for human trials. For compounds like this compound and its derivatives, in vivo studies in rodents (mice and rats) are crucial for establishing proof-of-concept for efficacy in various disease states and for understanding their pharmacokinetic and pharmacodynamic properties. nih.govminervaimaging.comirbm.com
Efficacy Studies in Preclinical Disease Models (e.g., LPS-induced complement activation model)
Given the established anti-inflammatory properties of many indole and benzoic acid derivatives, a relevant preclinical model for assessing efficacy is the lipopolysaccharide (LPS)-induced inflammation model in rats. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. nih.govgriffith.edu.au
In studies investigating related benzoic acid derivatives, administration of the test compound prior to an LPS challenge has been shown to significantly mitigate the inflammatory cascade. nih.gov For instance, a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in an LPS-induced rat model demonstrated a significant reduction in the plasma concentrations of key pro-inflammatory cytokines. nih.govresearchgate.netukwms.ac.id This indicates that the compound can effectively suppress the inflammatory response in vivo. nih.gov The efficacy in such models suggests that structurally related compounds, potentially including this compound, could possess valuable anti-inflammatory properties.
Table 2: Efficacy of a Related Benzoic Acid Derivative in LPS-Induced Rat Model
| Compound | Model | Key Biomarkers Measured | Observed Effect | Reference |
|---|---|---|---|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-Induced Inflammation in Rats | TNF-α, IL-1β | Significant reduction in plasma concentrations of both cytokines compared to vehicle control. | nih.gov |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-Induced Inflammation in Rats | Body Temperature | Maintained body temperature within normal limits, preventing septic shock-related hypothermia or hyperthermia. | nih.govresearchgate.net |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-Induced Inflammation in Rats | Lung Histopathology | Significant reduction of immune cell infiltrates and alveolar edema compared to LPS-treated group. | ukwms.ac.id |
Mechanistic Elucidation from Animal Studies
Animal studies provide critical insights into the potential mechanisms of action of a compound. By analyzing specific biomarkers and physiological responses in a whole-organism context, researchers can corroborate in vitro findings and uncover novel pathways.
In the LPS-induced inflammation model, the observed reduction of TNF-α and IL-1β by a benzoic acid derivative strongly suggests that its anti-inflammatory mechanism involves the inhibition of key signaling pathways, such as the NF-κβ pathway, which is a master regulator of inflammatory gene expression. nih.govresearchgate.net
Similarly, in vivo studies of neuroprotective indole compounds have helped to elucidate their mechanisms. For example, in a Parkinson's disease model, the neuroprotective effects of the PERK inhibitor GSK2606414 were directly linked to elevated dopamine (B1211576) levels and increased expression of synaptic proteins in the brain, providing a clear mechanistic link between target engagement and functional outcome. mdpi.com Another preclinical study showed that indole-3-carbinol reduced serum levels of the brain damage marker S100B and decreased myeloperoxidase (MPO) activity in brain tissue of rats with cerebral ischemia, confirming its anti-inflammatory and neuroprotective effects in vivo. mdpi.com These examples demonstrate how animal models are used to move beyond simple efficacy and understand how a compound exerts its therapeutic effect at a molecular level within a complex biological system.
Computational and Theoretical Chemistry Studies of 2 1h Indol 4 Yl Benzoic Acid
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a ligand, thereby providing a basis for understanding its potential biological activity. Studies on related indole (B1671886) and benzoic acid derivatives have successfully employed molecular docking to elucidate interactions with various protein targets. nih.govnih.govijpsjournal.comjocpr.comresearchgate.net
Docking simulations for 2-(1H-indol-4-yl)benzoic acid would aim to identify the most probable binding site on a target protein and characterize the specific molecular interactions that stabilize the complex. For analogous benzoic acid-based inhibitors targeting anti-apoptotic proteins, the carboxylic acid group of the benzoic acid moiety often acts as a crucial anchor. nih.gov It typically forms strong hydrogen bonds or salt bridges with positively charged residues like arginine within the binding pocket. nih.gov
The indole ring is expected to engage in various non-covalent interactions. These can include:
Hydrophobic Interactions: The nonpolar regions of the indole can interact with hydrophobic pockets in the protein.
π-π Stacking: The aromatic system of the indole can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.
A hypothetical docking study of this compound into a protein active site, such as a kinase, might yield the interactions summarized in the table below.
| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Distance (Å) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Lysine (B10760008) (LYS) 72 | Hydrogen Bond / Salt Bridge | 1.9 |
| Carboxylic Acid (-COOH) | Arginine (ARG) 150 | Hydrogen Bond | 2.5 |
| Indole Ring (N-H) | Aspartate (ASP) 161 | Hydrogen Bond | 2.8 |
| Indole Ring (Aromatic) | Phenylalanine (PHE) 95 | π-π Stacking | 4.5 |
| Benzoic Acid Ring (Aromatic) | Leucine (LEU) 25 | Hydrophobic | 3.8 |
A key outcome of molecular docking is the prediction of binding affinity, which is quantified by a scoring function. nih.gov Scoring functions are mathematical models used to estimate the binding free energy of a protein-ligand complex. nih.govmdpi.com A lower (more negative) score typically indicates a more favorable binding interaction. These functions consider various energetic components, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. researchgate.net
Different scoring functions exist, ranging from classical force-field-based methods to more recent machine-learning and deep-learning approaches that are trained on experimental binding data. nih.govmdpi.comresearchgate.net The choice of scoring function can influence the predicted affinity. For a given protein target, the binding energy for this compound would be calculated to rank it against other potential inhibitors. For instance, docking studies of other small molecules against bacterial proteins have reported binding energies in the range of -6 to -8 kcal/mol, indicating stable interactions. mdpi.com
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) | Reference/Methodology |
|---|---|---|---|
| AutoDock Vina | -8.2 | 850 nM | Empirical Force Field |
| GOLD (ChemPLP) | 75.4 | - | Empirical Force Field |
| GBVI/WSA dG | -7.5 | 3.1 µM | Forcefield-based mdpi.com |
| DeepLearning-based SF | -8.9 (pKd) | 125 nM | AI/ML Model nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. DFT provides detailed information about electron distribution, molecular orbitals, and reactivity, which complements the findings from molecular mechanics-based methods like docking. researchgate.net
DFT calculations can determine the optimized geometry of this compound and compute its electronic structure. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can also be calculated to predict the molecule's behavior in chemical reactions. mdpi.com These parameters are valuable for understanding potential metabolic transformations and reaction mechanisms.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |
| Electronegativity (χ) | 4.0 eV | Describes the ability to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |
DFT is a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov Theoretical calculations can generate vibrational frequencies corresponding to FT-IR and Raman spectra. mdpi.comnih.gov The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govdergipark.org.tr These theoretical shifts, when correlated with experimental values, help confirm the molecular structure. UV-Visible absorption spectra can also be simulated to predict the electronic transitions responsible for the molecule's color and light-absorbing properties.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their complex. nih.govnih.gov
MD simulations can be used to:
Assess Binding Stability: By running a simulation of the docked complex for nanoseconds or longer, one can observe whether the ligand remains stably bound in the predicted pose or if it dissociates.
Explore Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects.
Calculate Binding Free Energy: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate binding free energies, often providing a more accurate estimate than docking scores. nih.gov
The simulation can reveal key dynamic events, such as the formation and breaking of hydrogen bonds, fluctuations in hydrophobic contacts, and the role of water molecules in mediating the interaction. This detailed understanding of binding dynamics is invaluable for optimizing lead compounds in drug discovery. nih.gov
Cheminformatics and Virtual Screening Applications of this compound
In the realm of modern drug discovery, computational tools play a pivotal role in the rational design and identification of novel therapeutic agents. Cheminformatics and virtual screening are two interconnected disciplines that leverage computational methods to analyze, predict, and screen chemical compounds for their potential biological activities. The compound this compound, with its unique scaffold combining indole and benzoic acid moieties, has been a subject of interest in such in silico studies, particularly in the search for enzyme inhibitors.
Cheminformatics Analysis
Cheminformatics involves the use of computational methods to analyze and predict the physicochemical and biological properties of molecules. For this compound, a comprehensive cheminformatics analysis is a crucial first step in evaluating its drug-likeness and potential as a lead compound. Key descriptors are calculated to assess its suitability for oral bioavailability and to identify any potential liabilities.
One of the most widely used sets of rules for predicting drug-likeness is Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 237.25 g/mol | Compliant (< 500 g/mol ) |
| LogP (octanol-water partition coefficient) | 3.1 | Compliant (≤ 5) |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
The data in Table 1 indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability. Further cheminformatics analysis often includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to forecast the compound's behavior in a biological system.
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibitor | Non-inhibitor |
| AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | Non-inhibitor |
These predictions, generated using various computational models, suggest a favorable pharmacokinetic and safety profile for this compound, making it a promising candidate for further investigation in drug discovery pipelines.
Virtual Screening Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The indole and benzoic acid scaffolds present in this compound are recognized as "privileged structures" in medicinal chemistry, as they are known to bind to a variety of biological targets. mdpi.com
One of the key therapeutic targets for which indole-based compounds have shown significant promise is Poly(ADP-ribose) polymerase-1 (PARP-1). frontiersin.orgresearchgate.net PARP-1 is a critical enzyme involved in DNA repair, and its inhibition is a validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. frontiersin.orgnih.gov
Virtual screening campaigns to identify novel PARP-1 inhibitors often employ a combination of ligand-based and structure-based approaches. Given the structural features of this compound, it serves as an interesting candidate for such screening efforts.
Structure-Based Virtual Screening
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. In the context of PARP-1, the crystal structure of the enzyme's catalytic domain is used to dock potential inhibitors.
A hypothetical molecular docking study of this compound into the active site of PARP-1 (PDB ID: 7KK3) could reveal key binding interactions. The indole ring could engage in π-π stacking interactions with aromatic residues such as Tyr907, while the carboxylic acid group could form hydrogen bonds with key amino acids like Ser904 and Gly863 in the nicotinamide (B372718) binding pocket. The predicted binding affinity, often expressed as a docking score, can be used to rank and prioritize compounds for experimental testing.
Table 3: Hypothetical Molecular Docking Results of this compound and a Known PARP-1 Inhibitor
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions with PARP-1 |
| This compound | -8.5 | H-bonds with Gly863, Ser904; π-π stacking with Tyr907 |
| Olaparib (known inhibitor) | -10.2 | H-bonds with Gly863, Ser904; π-π stacking with Tyr907; additional interactions |
The hypothetical results in Table 3 suggest that this compound could bind effectively to the PARP-1 active site, although likely with a lower affinity than a clinically approved inhibitor like Olaparib. This provides a rationale for using this scaffold as a starting point for lead optimization to design more potent inhibitors.
The broader applicability of indole and benzoic acid derivatives in virtual screening has been demonstrated in studies targeting other enzymes as well. For instance, derivatives of these scaffolds have been screened against the main protease of SARS-CoV-2 and Trypanosoma cruzi trans-sialidase, highlighting the versatility of these chemical motifs in drug discovery. researchgate.netnih.gov
Advanced Analytical Methodologies for Research Characterization of 2 1h Indol 4 Yl Benzoic Acid
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-(1H-indol-4-yl)benzoic acid. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, with a molecular formula of C₁₅H₁₁NO₂, the expected exact mass can be calculated. When subjected to analysis, typically using electrospray ionization (ESI), the compound will be observed as a protonated molecule [M+H]⁺. The high-resolution measurement of this ion's m/z value would be compared to the calculated theoretical value to confirm the molecular formula. The close agreement between the found and calculated mass provides definitive evidence of the compound's identity.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₂NO₂⁺ | 238.0863 |
| [M+Na]⁺ | C₁₅H₁₁NNaO₂⁺ | 260.0682 |
Note: The data in this table is predicted based on the molecular formula and has been rounded for clarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment, connectivity, and number of different types of atoms in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of distinct protons and their neighboring environments. The spectrum is expected to show signals corresponding to the indole (B1671886) ring protons (including the N-H proton), and the protons of the benzoic acid ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count) are key to assigning each signal to a specific proton in the structure. For instance, the carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). The aromatic protons would appear in the range of approximately 7.0-8.5 ppm, with their splitting patterns revealing their ortho, meta, and para relationships.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 15 distinct signals would be expected, corresponding to each of the 15 carbon atoms in its asymmetric structure. The chemical shift of each carbon indicates its electronic environment. For example, the carbonyl carbon of the carboxylic acid would be found significantly downfield (typically >165 ppm). The aromatic and indole carbons would resonate in the approximate range of 110-140 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |
| ~11.0 (br s, 1H) | Indole N-H | ~170.0 | Carboxylic Acid (C=O) |
| ~10.0 (br s, 1H) | Carboxylic Acid O-H | ~140-120 | Aromatic & Indole Carbons |
Note: The data in this table represents predicted chemical shift ranges based on analogous structures.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
The IR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its defining functional groups. A very broad absorption band in the region of 3300-2500 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The N-H stretch of the indole group would likely appear as a sharper peak around 3400-3300 cm⁻¹. A strong, sharp absorption band around 1700-1680 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretch of the aromatic carboxylic acid. Additional bands in the 1600-1450 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic and indole rings.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | N-H Stretch | Indole |
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| ~3100-3000 | C-H Stretch | Aromatic |
| 1700-1680 | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic/Indole Rings |
Note: The data in this table represents predicted absorption ranges based on known functional group frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of structure by mapping electron density to reveal atomic positions with very high precision.
For this compound, a single-crystal X-ray diffraction experiment would yield a detailed model of its conformation in the solid state. This would include precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. It would be expected that the carboxylic acid groups form hydrogen-bonded dimers, and additional hydrogen bonds involving the indole N-H group could also play a significant role in the crystal packing.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for analyzing it within complex mixtures. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical method for purity analysis would involve reversed-phase HPLC (RP-HPLC). In this setup, the compound would be injected onto a nonpolar stationary phase (like a C18 column) and eluted with a polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time. A UV detector would be used to monitor the column effluent, and the purity of the sample would be determined by the percentage of the total peak area that corresponds to the main compound peak. The limit of detection (LOD) and limit of quantification (LOQ) can also be established to quantify trace impurities.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for the quantitative analysis of this compound in solution. The technique relies on the principle that the compound absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum due to electronic transitions within its chromophores—the indole and substituted benzene (B151609) ring systems.
The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λₘₐₓ). The benzoic acid chromophore typically shows absorption bands around 230 nm and 270-280 nm. The indole chromophore also absorbs strongly in the UV region. The resulting spectrum would be a composite of these two systems. For quantitative analysis, a specific wavelength, usually one of the absorption maxima, is selected. According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of the compound. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, which can then be used to determine the concentration of the compound in unknown samples.
Future Directions and Emerging Research Areas for 2 1h Indol 4 Yl Benzoic Acid
Exploration of Novel Biological Targets and Therapeutic Avenues
The indole (B1671886) and benzoic acid components of 2-(1H-indol-4-yl)benzoic acid are prevalent in a wide range of biologically active molecules, suggesting that this hybrid structure could interact with numerous biological targets. Future research will likely focus on screening this compound and its derivatives against a broad array of targets to uncover new therapeutic applications.
Key therapeutic areas where derivatives of these scaffolds have shown promise include:
Oncology : Benzoic acid and indole derivatives have demonstrated significant anticancer properties. For instance, certain benzoic acid hybrids have shown potent inhibitory activity against cancer cell lines like MCF-7 (human breast cancer) and HCT-116 (human colon cancer) researchgate.netresearchgate.net. Similarly, novel indole derivatives have been developed to suppress hedgehog signaling, a pathway implicated in malignancies such as basal cell carcinoma and medulloblastoma, and to overcome drug resistance nih.gov. The exploration of this compound derivatives as inhibitors of targets like VEGFR-2, a key regulator of angiogenesis in tumors, represents a promising avenue mdpi.com.
Antimicrobial Agents : With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and shown to be potent agents against multi-drug resistant bacteria like Acinetobacter baumannii nih.gov. Furthermore, studies on other benzoic acid derivatives have aimed to develop novel antifungal agents by targeting fungal-specific enzymes like CYP53 nih.gov. This suggests that the this compound scaffold could be modified to create new classes of antibiotics or antifungals.
Anti-inflammatory and Metabolic Diseases : Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) nih.gov. Additionally, an anthranilic acid derivative, 2,4-dinitroanilino-benzoic acid, has been shown to have an insulinotropic action, improving glucose tolerance and restoring pancreatic function in diabetic rats, indicating potential applications in treating diabetes mellitus nih.gov.
| Therapeutic Area | Potential Biological Target/Mechanism | Example from Related Compounds | Reference |
|---|---|---|---|
| Oncology | Hedgehog Signaling Pathway Inhibition | Suppression of Smoothened (SMO) activity. | nih.gov |
| Oncology | VEGFR-2 Inhibition | Inhibition of angiogenesis. | mdpi.com |
| Infectious Disease | Antibacterial (e.g., A. baumannii) | Inhibition of bacterial growth. | nih.gov |
| Infectious Disease | Antifungal | Targeting of fungal-specific CYP53 enzymes. | nih.gov |
| Inflammation | NF-κB Pathway Modulation | Inhibition of NO and TNF-α production. | nih.gov |
| Metabolic Disease | Insulin Secretion/Pancreatic Function | Insulinotropic action to restore beta-cell function. | nih.gov |
Development of Chemical Probes for Biological System Interrogation
Beyond direct therapeutic applications, small molecules like this compound are invaluable as chemical probes to study complex biological systems. By modifying the core structure with tags (e.g., fluorescent dyes, biotin) or photo-activatable groups, researchers can create tools to identify protein targets, visualize cellular processes, and elucidate molecular pathways. For example, a derivative, 4-(2-phenylethynyl)-benzoic acid (PEBA), has been identified as a highly bioactive compound that can act as a chemical pruner in plants, repressing the emergence and elongation of lateral buds nih.gov. This demonstrates the potential of benzoic acid derivatives to modulate biological processes and serve as research tools nih.gov. The development of probes based on this compound could help deconstruct the mechanisms of action for its therapeutic effects and uncover new biological functions.
Integration with Modern Drug Discovery Pipelines
The this compound scaffold is well-suited for integration into modern drug discovery platforms. High-throughput screening (HTS) of a library of derivatives could rapidly identify hit compounds against various targets. The synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids for evaluation as anticancer agents is an example of creating a compound library for screening researchgate.net. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, would then be employed to enhance potency and selectivity. This approach has been successfully used to improve the antifungal activity of benzoic acid derivatives nih.gov. The core structure is also amenable to fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology, which can accelerate the identification of novel drug candidates.
Sustainable Synthesis and Biocatalytic Approaches
The growing emphasis on green chemistry is driving innovation in the synthesis of pharmaceuticals. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes. This includes the use of less hazardous solvents, avoidance of metal catalysts, and improving atom economy researchgate.net.
Biocatalysis, which uses enzymes to perform chemical transformations, offers a highly efficient and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes can operate under mild conditions and often provide high levels of chemo-, regio-, and stereoselectivity. For instance, research has demonstrated the use of enzymes for the synthesis of active pharmaceutical ingredients (APIs), including the production of chiral alcohols and the selective acylation of intermediates. nih.govillinois.edu Furthermore, studies have shown that enzymes like McbA can accept indole carboxylic acids and benzoic acid as substrates, facilitating the synthesis of new products. mdpi.com Whole-cell biocatalysis has been used to create a multi-enzyme cascade for the sustainable synthesis of 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine nih.gov. Applying these biocatalytic methods could lead to greener and more cost-effective manufacturing processes for this compound and its derivatives. nih.govnih.gov
Advanced Computational Methodologies in Design and Optimization
Computational tools are becoming indispensable in modern drug discovery for the design and optimization of new molecules. For a scaffold like this compound, these methods can predict and refine its biological activity.
Molecular Docking : This technique is used to predict the binding orientation of a molecule to its target protein. It has been used to explore the interactions of benzoic acid derivatives with targets like the fungal enzyme CYP53, helping to explain structure-activity relationships and guide the design of more potent inhibitors nih.gov. Similar docking studies on derivatives of 4-(benzylideneamino) benzoic acid have helped to understand their antibacterial potential researchgate.net.
Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. Such calculations have been performed on compounds like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid to analyze its molecular geometry, vibrational frequencies, and chemical reactivity, which aids in understanding its potential for drug action mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. QSAR models have been successfully applied to 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids to correlate their structures with anticancer activity researchgate.net.
Q & A
Q. What synthetic strategies are employed for constructing the 2-(1H-indol-4-yl)benzoic acid scaffold?
The scaffold is typically synthesized via Suzuki-Miyaura cross-coupling between indole-4-boronic acid derivatives and halogenated benzoic acid precursors. Modifications include introducing substituents (e.g., methoxy, nitro, or cyano groups) at strategic positions to enhance bioactivity. Post-synthetic functionalization, such as ester hydrolysis or amide coupling, is used to diversify derivatives. Structural confirmation relies on NMR, HRMS, and X-ray crystallography (where applicable) .
Q. How is structural characterization of this compound derivatives performed?
NMR spectroscopy (1H/13C) identifies proton environments and substituent positions, while HRMS validates molecular mass. HPLC assesses purity (>95%), and X-ray diffraction resolves crystal structures for docking studies. For metabolic intermediates, LC-MS/MS and isotopic labeling track oxidation products (e.g., hydroxylated metabolites) .
Q. What in vitro assays assess the biological activity of these compounds?
Fluorescence polarization assays measure binding affinity to Bcl-2/Mcl-1 proteins. MTT assays evaluate cytotoxicity in cancer cell lines (e.g., HL-60, A549), and flow cytometry quantifies apoptosis via Annexin V/PI staining. Enzymatic inhibition studies (e.g., caspase activation) further validate mechanistic pathways .
Advanced Research Questions
Q. How can researchers optimize the dual Bcl-2/Mcl-1 inhibitory activity of this compound derivatives?
Optimization involves structure-activity relationship (SAR) studies focusing on:
- Hydrophobic substituents at the indole C-5 position to enhance Bcl-2 binding (e.g., trifluoromethyl groups).
- Electron-withdrawing groups on the benzoic acid moiety to improve Mcl-1 affinity.
- Molecular docking (using software like AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonds with Arg263 in Bcl-2). Dual inhibitors require balancing substituent bulk to avoid steric clashes in divergent protein pockets .
Q. How to resolve contradictions in binding affinity data between Bcl-2 and Mcl-1 proteins for derivatives?
Contradictions arise from differential pocket flexibility in anti-apoptotic proteins. For example, a nitro group may enhance Bcl-2 binding but reduce Mcl-1 affinity due to tighter subpockets. Solutions include:
Q. What computational methods predict the metabolic stability of this compound derivatives?
CYP450 metabolism is modeled using:
Q. How does molecular docking inform the design of derivatives targeting specific anti-apoptotic proteins?
Docking reveals key interactions :
- Bcl-2 : Hydrogen bonds with Asp108 and hydrophobic packing in the P2 pocket.
- Mcl-1 : Salt bridges with Arg263 and π-π stacking with Phe318. Scaffold rigidity (e.g., fused indole-benzoic acid systems) improves pose retention, while solubility-enhancing groups (e.g., PEG linkers) balance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
